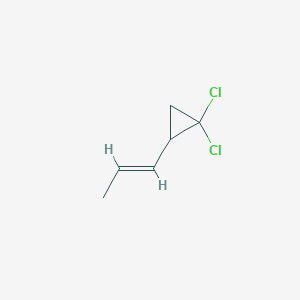

Cyclopropane, 1,1-dichloro-2-propenyl-

Beschreibung

Historical Context and Evolution of Cyclopropane (B1198618) Chemistry

The journey into the world of cyclopropanes began in 1881 with the discovery of cyclopropane by August Freund. acs.org Freund synthesized this fundamental cyclic alkane by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction. acs.org This initial synthesis was later improved in 1887 by Gustavson, who employed zinc instead of sodium. acs.org For several decades, cyclopropane remained largely of theoretical interest. acs.org It wasn't until 1929, when Henderson and Lucas unveiled its anesthetic properties, that cyclopropane found a commercial application, leading to its industrial production by 1936. acs.org

The development of new synthetic methods was crucial for the evolution of cyclopropane chemistry. The most significant breakthrough for the synthesis of dichlorocyclopropanes came with the development of carbene chemistry. The addition of carbenes to alkenes is a powerful method for forming cyclopropane rings. acs.org Specifically, the generation of dihalocarbenes, which are relatively stable carbenes, and their subsequent reaction with alkenes provided a direct route to geminal dihalocyclopropanes. wikipedia.org This method, particularly the use of chloroform (B151607) and a strong base to generate dichlorocarbene (B158193), has become a cornerstone of dichlorocyclopropane synthesis. wikipedia.org

Importance of Dihalocyclopropanes as Synthetic Intermediates

gem-Dihalocyclopropanes, including 1,1-dichloro-2-propenyl-cyclopropane, are highly valuable intermediates in organic synthesis due to their inherent ring strain and the presence of the dihalomethylene group. google.comorganicreactions.org This combination of features allows for a variety of chemical transformations, making them versatile precursors to a wide range of organic molecules. google.com

The strained three-membered ring of dihalocyclopropanes can undergo ring-opening reactions, driven by the release of ring strain. nih.gov These reactions can be initiated by various reagents and conditions, leading to the formation of acyclic or larger cyclic compounds. For instance, the pyrolysis of 1,1-dichloro-2-vinylcyclopropane (B3334376) (an isomer of 1,1-dichloro-2-propenyl-cyclopropane) leads to the formation of 2-chlorocyclopentadiene, demonstrating a ring-expansion reaction. acs.org This vinylcyclopropane-cyclopentene rearrangement is a powerful tool in organic synthesis for constructing five-membered rings. wikipedia.org

Furthermore, the chlorine atoms on the cyclopropane ring can be substituted or eliminated, providing pathways to other functionalized cyclopropanes or unsaturated compounds. The reactivity of the propenyl group in 1,1-dichloro-2-propenyl-cyclopropane adds another layer of synthetic utility, allowing for modifications at this site through various addition or oxidation reactions. The ability of dihalocyclopropanes to serve as precursors to natural products, alkaloids, and other biologically active molecules underscores their importance in medicinal and materials chemistry. google.comorganicreactions.org

Structural Features and Bonding Characteristics of the Cyclopropane Ring System

The cyclopropane ring is a unique and highly strained carbocyclic system. acs.org Its three carbon atoms are forced into a planar triangular geometry, resulting in C-C-C bond angles of 60°. acs.org This is a significant deviation from the ideal 109.5° bond angle for sp³ hybridized carbon atoms, leading to substantial angle strain. acs.org

This high degree of ring strain is a defining characteristic of cyclopropanes and is the primary reason for their enhanced reactivity compared to acyclic alkanes. acs.org In addition to angle strain, the cyclopropane ring also experiences torsional strain due to the eclipsed conformation of its hydrogen atoms. acs.org

To accommodate the acute bond angles, the bonding in cyclopropane is described by the "bent bond" or Walsh model. In this model, the carbon-carbon bonds are bent outwards, resulting in an inter-orbital angle of approximately 104°. acs.org This bending of the bonds leads to weaker carbon-carbon bonds compared to those in open-chain alkanes. acs.org The carbon-carbon bonds in cyclopropane also exhibit increased p-character, which gives them some properties reminiscent of a double bond. nih.gov For example, cyclopropane can undergo addition reactions with certain reagents, a characteristic of unsaturated compounds. acs.org

Below is a table summarizing some of the key properties of Cyclopropane, 1,1-dichloro-2-propenyl-.

| Property | Value |

| IUPAC Name | 1,1-dichloro-2-[(E)-prop-1-enyl]cyclopropane |

| Molecular Formula | C₆H₈Cl₂ |

| Molecular Weight | 151.03 g/mol |

| Canonical SMILES | C/C=C/C1CC1(Cl)Cl |

| InChI Key | OHVDETLOPFRCQO-NSCUHMNNSA-N |

Data obtained from PubChem. rsc.org

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17725-76-7 |

|---|---|

Molekularformel |

F6GeH8N2 |

Synonyme |

Cyclopropane, 1,1-dichloro-2-propenyl- |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,1 Dichloro 2 Propenylcyclopropane

Dichlorocarbene (B158193) Addition to Alkenes: Foundational Approaches

Foundational methods for the synthesis of gem-dichlorocyclopropanes, including 1,1-dichloro-2-propenylcyclopropane, are characterized by the in-situ generation of dichlorocarbene from chloroform (B151607). Two principal protocols have been historically significant: phase transfer catalysis and the traditional Doering-Hoffmann conditions.

Phase transfer catalysis (PTC) is a highly effective and widely adopted method for dichlorocyclopropanation. researchgate.netbuchler-gmbh.com The reaction is conducted in a two-phase system, typically consisting of an organic phase containing the alkene (1,4-pentadiene) and chloroform, and a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH). researchgate.netnih.gov The key to this method is a phase-transfer catalyst, which facilitates the interaction between reactants separated in the immiscible phases. nih.gov Quaternary ammonium (B1175870) salts, such as triethylbenzylammonium chloride (TEBA), are common, inexpensive, and stable catalysts for this transformation. buchler-gmbh.com The advantages of PTC include the use of inexpensive reagents, mild reaction conditions, and high product yields, making it suitable for both laboratory and industrial applications. buchler-gmbh.com

The precise mechanism of dichlorocarbene generation under PTC conditions has been a subject of study, with the interfacial mechanism proposed by Makosza being widely accepted. researchgate.netbuchler-gmbh.com According to this model, the deprotonation of chloroform does not occur in the bulk aqueous phase but rather at the interface between the organic and aqueous layers. researchgate.netillinois.edu

The key steps are as follows:

Interfacial Deprotonation: The hydroxide ion (OH⁻) from the concentrated aqueous NaOH solution abstracts a proton from a chloroform (CHCl₃) molecule at the interface. researchgate.netillinois.edu

Anion Formation: This generates a trichloromethyl anion (CCl₃⁻).

Ion Pair Extraction: The lipophilic phase-transfer catalyst cation (Q⁺), dissolved in the organic phase, complexes with the trichloromethyl anion at the interface, forming a lipophilic ion pair [Q⁺CCl₃⁻]. researchgate.netillinois.edu This ion pair is then extracted from the interface into the bulk organic phase.

Carbene Formation: Within the non-aqueous organic phase, the trichloromethyl anion dissociates into the highly reactive dichlorocarbene (:CCl₂) and a chloride ion (Cl⁻). nih.govillinois.edu

Cyclopropanation: The generated dichlorocarbene, being in immediate proximity to the alkene substrate (1,4-pentadiene), rapidly adds to one of the double bonds to form 1,1-dichloro-2-propenylcyclopropane. nih.gov

This interfacial process is efficient because the reactive intermediates are generated and consumed within the organic phase, minimizing side reactions such as the hydrolysis of the carbene, which would readily occur in the aqueous phase. illinois.edurochester.edu

The choice and structure of the phase-transfer catalyst can significantly influence the efficiency of the dichlorocyclopropanation reaction. The effectiveness of a catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, is largely dependent on its organophilicity (lipophilicity). buchler-gmbh.com A higher degree of organophilicity allows the catalyst to effectively shuttle the trichloromethyl anion from the aqueous interface into the organic phase. mdpi.com

In recent years, multi-site phase transfer catalysts (MPTCs) have been developed, which contain multiple active cationic centers on a single molecule. These can offer higher catalytic efficiency compared to traditional single-site catalysts, potentially requiring lower catalyst loadings. rochester.edu

Table 1: Comparison of Phase-Transfer Catalyst Types for Dichlorocyclopropanation

| Catalyst Type | Example(s) | Key Characteristics |

|---|---|---|

| Single-Site (Mono-cationic) | Triethylbenzylammonium chloride (TEBA), Tetrabutylammonium bromide (TBAB) | Inexpensive, readily available, widely used, stable in strong alkaline media. buchler-gmbh.com |

| Multi-Site (Poly-cationic) | α, α′-bis (triethyl ammonium methylene (B1212753) chloride) β-phenyl ethene | Higher potential efficiency, lower required catalyst weight, potential for substrate-specific design. rochester.edu |

| Chiral Catalysts | Quaternary ammonium salts derived from Cinchona alkaloids | Used for asymmetric synthesis to induce enantioselectivity (see section 2.2.1). |

An alternative, classical method for generating dichlorocarbene is the Doering-Hoffmann reaction. This protocol operates under strictly anhydrous conditions. researchgate.net It involves the reaction of chloroform with a strong, non-aqueous base, most commonly potassium tert-butoxide (t-BuOK), in an aprotic organic solvent. researchgate.netillinois.edu

The reaction proceeds via an α-elimination mechanism where the tert-butoxide anion deprotonates chloroform to form the trichloromethyl anion. This anion then spontaneously eliminates a chloride ion to yield dichlorocarbene. While effective, this method requires the use of expensive and moisture-sensitive alkoxide bases and strictly anhydrous solvents, which can make it less practical and more costly than PTC protocols for many applications. buchler-gmbh.com

Phase Transfer Catalysis (PTC) Protocols

Advanced and Stereoselective Synthetic Routes

Beyond the foundational methods that produce a racemic mixture of 1,1-dichloro-2-propenylcyclopropane, advanced strategies have been developed to control the stereochemical outcome of the cyclopropanation.

Achieving an enantioselective synthesis of 1,1-dichloro-2-propenylcyclopropane requires the use of a chiral influence during the cyclopropanation step. The most established method for this is asymmetric phase-transfer catalysis (APTC). This approach adapts the standard PTC protocol by replacing the achiral catalyst (like TEBA) with a chiral, non-racemic phase-transfer catalyst. buchler-gmbh.comillinois.edu

The most successful and widely used chiral phase-transfer catalysts are quaternary ammonium salts derived from Cinchona alkaloids, such as quinine (B1679958) and cinchonidine. buchler-gmbh.comillinois.edu These catalysts are available as pseudoenantiomers, allowing for the selective synthesis of either the (R) or (S) enantiomer of the product. buchler-gmbh.com

In this method, the chiral catalyst cation (Q*⁺) forms a tight, chiral ion pair with the trichloromethyl anion (CCl₃⁻) at the phase interface. This chiral ion pair is then extracted into the organic phase. The specific stereochemistry of the catalyst dictates a preferred orientation for the subsequent elimination and delivery of the dichlorocarbene to the prochiral faces of the alkene (1,4-pentadiene). This facial selectivity results in the formation of one enantiomer of the cyclopropane (B1198618) product in excess over the other. The development of these catalysts has made it possible to achieve high enantioselectivity for a variety of C-C bond-forming reactions, including dichlorocyclopropanation. illinois.edu

Table 2: Components of Asymmetric PTC for 1,1-dichloro-2-propenylcyclopropane Synthesis

| Component | Role | Example |

|---|---|---|

| Alkene Substrate | Carbene acceptor | 1,4-Pentadiene |

| Carbene Precursor | Source of :CCl₂ | Chloroform (CHCl₃) |

| Base | Deprotonating agent | Concentrated Sodium Hydroxide (aq. NaOH) |

| Chiral Catalyst | Induces enantioselectivity | Quaternary ammonium salt of a Cinchona alkaloid (e.g., a derivative of quinine or cinchonidine). buchler-gmbh.comillinois.edu |

| Solvent System | Biphasic medium | Water and an organic solvent (e.g., Toluene, Dichloromethane) |

Chiral Auxiliary-Mediated Approaches

The asymmetric synthesis of dichlorocyclopropanes can be achieved by employing chiral auxiliaries. These are stereogenic units temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. While a specific chiral auxiliary-mediated synthesis of 1,1-dichloro-2-propenylcyclopropane is not extensively documented, the principles can be extrapolated from studies on analogous systems.

One established strategy involves the use of chiral allylic alcohols. The hydroxyl group can coordinate to the carbene or its metallic precursor, directing the cyclopropanation to one face of the double bond. nih.govstackexchange.com For instance, the diastereoselective cyclopropanation of chiral allylic alcohols using zinc carbenoids has been shown to produce three contiguous stereogenic centers with high control. nih.gov This approach, however, typically yields cyclopropylmethanols. A subsequent multi-step sequence would be necessary to install the propenyl group.

A more direct, albeit challenging, approach would involve the asymmetric dichlorocyclopropanation of a chiral derivative of 1,3-pentadiene (B166810). The chiral auxiliary would be appended to the diene, and its steric or electronic influence would guide the incoming dichlorocarbene. After the cyclopropanation, the auxiliary would be cleaved to yield the enantiomerically enriched 1,1-dichloro-2-propenylcyclopropane. The development of such a sequence remains an area of synthetic exploration.

A novel approach combines the use of chiral auxiliaries with substrate-directed reactions in a three-step sequence of aldol/cyclopropanation/retro-aldol reactions for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes. documentsdelivered.com This methodology could potentially be adapted for the synthesis of chiral 1,1-dichloro-2-propenylcyclopropane.

Novel Reagents and Precursors for Dichlorocarbene Generation

The generation of dichlorocarbene is a critical step in the synthesis of 1,1-dichloro-2-propenylcyclopropane. While the traditional method involves the reaction of chloroform with a strong base, often under phase-transfer catalysis (PTC) conditions, several other reagents have been developed. libretexts.org

Phase-Transfer Catalysis (PTC): This method remains highly relevant and involves the use of a catalyst, such as a quaternary ammonium salt, to facilitate the transfer of the hydroxide anion from the aqueous phase to the organic phase containing chloroform and the alkene. This generates dichlorocarbene at the interface for reaction. researchgate.net The efficiency of this method can be influenced by factors such as the choice of catalyst, agitation speed, and base concentration. researchgate.net

Seyferth's Reagent: Phenyl(trichloromethyl)mercury (PhHgCCl₃) is a well-known precursor that thermally decomposes to generate dichlorocarbene. This reagent is often effective for less reactive or sensitive substrates. Its application to the dichlorocyclopropanation of 1,3-dienes would be expected to proceed, although the toxicity of mercury compounds is a significant drawback.

Other Precursors: Other methods for dichlorocarbene generation include the decarboxylation of sodium trichloroacetate (B1195264) and the reaction of carbon tetrachloride with magnesium using ultrasound. These alternative methods can be advantageous in specific contexts, for example, when base-sensitive functional groups are present in the substrate.

Synthesis of Specifically Substituted Derivatives

The synthesis of 1,1-dichloro-2-propenylcyclopropane from 1,3-pentadiene (piperylene) introduces complexities related to regioselectivity and stereoselectivity.

Strategies for Incorporating Unsaturated Substituents (e.g., propenyl)

The most direct strategy for incorporating the propenyl substituent is through the dichlorocyclopropanation of 1,3-pentadiene. This conjugated diene offers two double bonds for potential reaction with dichlorocarbene. The inherent reactivity of the double bonds and the reaction conditions will dictate the outcome.

The reaction of dichlorocarbene with 1,3-dienes can potentially lead to monoadducts and diadducts. To favor the formation of the desired monoadduct, 1,1-dichloro-2-propenylcyclopropane, the stoichiometry of the diene and the dichlorocarbene precursor would need to be carefully controlled, typically using an excess of the diene.

Regioselectivity and Stereoselectivity in Dichlorocarbene Additions

The addition of dichlorocarbene to an unsymmetrical diene like 1,3-pentadiene raises questions of both regioselectivity (which double bond reacts) and stereoselectivity (the relative orientation of the substituents on the newly formed cyclopropane ring).

Regioselectivity: The two double bonds in 1,3-pentadiene exhibit different reactivities. The internal double bond is more substituted and generally more electron-rich, making it a more likely site for electrophilic attack by dichlorocarbene. Therefore, the primary product expected from the reaction of dichlorocarbene with 1,3-pentadiene is the adduct at the C2-C3 double bond, which would not yield the target molecule. However, addition to the terminal, less substituted double bond (C1-C2) would lead to the formation of 1,1-dichloro-2-vinylcyclopropane (B3334376) derivatives, which upon isomerization could potentially yield the desired propenyl-substituted product. The precise regiochemical outcome can be influenced by steric factors and the specific reaction conditions employed.

Stereoselectivity: The addition of singlet dichlorocarbene to a double bond is a concerted process and is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. youtube.com For example, the reaction of dichlorocarbene with a (E)-alkene will result in a trans-substituted cyclopropane, while a (Z)-alkene will yield a cis-substituted cyclopropane. youtube.com

When considering the addition to (E)-1,3-pentadiene, the resulting 1,1-dichloro-2-propenylcyclopropane would be expected to have a trans relationship between the cyclopropane ring and the methyl group of the propenyl substituent.

The table below summarizes the expected stereochemical outcomes for the addition of singlet dichlorocarbene to the terminal double bond of (E)- and (Z)-1,3-pentadiene.

| Starting Diene | Expected Product Stereochemistry |

| (E)-1,3-Pentadiene | trans-1,1-dichloro-2-propenylcyclopropane |

| (Z)-1,3-Pentadiene | cis-1,1-dichloro-2-propenylcyclopropane |

In the context of bicyclic systems formed from cyclic dienes, the concepts of endo and exo selectivity become relevant, which are governed by kinetic and thermodynamic factors. libretexts.orglibretexts.org While not directly applicable to the acyclic 1,3-pentadiene, the underlying principles of orbital interactions and steric hindrance that govern these selections also play a role in the facial selectivity of carbene additions to open-chain dienes.

Chemical Reactivity and Transformations of 1,1 Dichloro 2 Propenylcyclopropane

Reactions Involving the Cyclopropane (B1198618) Ring

The high degree of strain in the cyclopropane ring makes it susceptible to cleavage under various conditions, serving as a driving force for its chemical transformations. The presence of two chlorine atoms on one carbon and a propenyl group on an adjacent carbon creates a unique electronic environment that influences the regioselectivity and mechanism of these reactions.

Ring-Opening Reactions

Ring-opening reactions are the most characteristic transformations of 1,1-dichloro-2-propenylcyclopropane and its analogs. These reactions can be initiated by bases, nucleophiles, heat, or catalysts, leading to a diverse range of acyclic and cyclic products.

The reaction of gem-dihalocyclopropanes with strong bases, particularly organolithium reagents, is a well-established method for the synthesis of allenes. This transformation, known as the Doering–LaFlamme allene (B1206475) synthesis or the Skattebøl rearrangement, proceeds through a proposed cyclopropylidene carbene intermediate. nih.govchemrxiv.org For 1,1-dichloro-2-propenylcyclopropane, treatment with an alkyllithium reagent like methyllithium (B1224462) or butyllithium (B86547) would initiate a halogen-metal exchange, followed by the elimination of lithium chloride to form a carbene. This intermediate then undergoes a concerted ring-opening and rearrangement to yield a substituted allene. chemrxiv.org While 1,1-dibromocyclopropanes react readily, the corresponding 1,1-dichloro derivatives often require more reactive organolithiums like butyllithium to proceed efficiently. chemrxiv.org

In the presence of nucleophilic bases such as alkoxides, gem-dihalocyclopropanes can undergo a different ring-opening pathway. Studies on related gem-dibromocyclopropanes have shown that alkoxide bases can induce the elimination of a hydrogen halide to form a transient bromocyclopropene intermediate. researchgate.net Subsequent ring-opening of this intermediate generates a zwitterionic species that, upon nucleophilic attack by the alcohol solvent and protonation, yields 2-bromo-1,3-diene derivatives. researchgate.netyoutube.com By analogy, 1,1-dichloro-2-propenylcyclopropane would be expected to react with sodium ethoxide in ethanol (B145695) to produce chloro-substituted diene ethers.

Table 1: Conditions for Base-Promoted Reactions of gem-Dihalocyclopropanes

| Starting Material Class | Reagent | Product Type | Reference |

|---|---|---|---|

| gem-Dihalocyclopropanes | Alkyllithium (e.g., BuLi) | Allenes | chemrxiv.org |

Beyond strong bases, other nucleophiles can induce ring-opening of activated cyclopropanes. For gem-dichlorocyclopropanes bearing an additional activating group, such as a chloromethyl substituent, reactions with carbanions like those derived from phenylacetonitriles have been reported. rsc.org These reactions, often performed under phase-transfer catalysis conditions, can lead to either direct substitution of the chloromethyl group or a more complex sequence involving ring-opening to form methylenecyclopropane (B1220202) derivatives. rsc.org Given the electrophilic nature of the carbon bearing the two chlorine atoms, direct nucleophilic attack at this center is also a plausible, though less commonly reported, pathway for ring-opening, especially with soft nucleophiles.

While specific examples involving 1,1-dichloro-2-propenylcyclopropane and enol silyl (B83357) ethers are not prevalent in the literature, related transformations of vinylcyclopropanes provide insight into potential reactivity. Palladium-catalyzed ring-opening of vinylcyclopropanes generates a zwitterionic π-allylpalladium intermediate. nih.govresearchgate.net This intermediate is a versatile 1,3-dipole equivalent that can be trapped by various nucleophiles and reaction partners in cycloaddition-type processes. For instance, palladium-catalyzed reactions of vinylcyclopropanes with N-tosylhydrazones lead to the formation of butenylmalonate compounds, demonstrating a formal ring-opening-addition sequence. researchgate.net Similarly, reactions with salicylaldehydes can yield seven-membered benzoxepin rings. nih.gov It is conceivable that under Lewis acid or transition metal catalysis, 1,1-dichloro-2-propenylcyclopropane could react with nucleophiles like silyl enol ethers through a similar cycloaddition-ring-opening manifold to produce functionalized cyclopentane (B165970) or other cyclic systems.

Thermal activation of vinylcyclopropanes famously leads to the vinylcyclopropane-cyclopentene rearrangement. nih.govresearchgate.net This pericyclic reaction involves the homolytic cleavage of the cyclopropane bond adjacent to the vinyl group, forming a diradical intermediate which then cyclizes to a five-membered ring. The pyrolysis of 1,1-dichloro-2-vinylcyclopropane (B3334376), a close analog of the title compound, has been studied and shown to yield 2-chlorocyclopentadiene. youtube.com This transformation proceeds via a nih.govrsc.org-sigmatropic rearrangement followed by the elimination of hydrogen chloride. The initial rearrangement likely produces a 3,3-dichlorocyclopentene, which then undergoes dehydrochlorination under the high-temperature conditions. nih.gov It is highly probable that 1,1-dichloro-2-propenylcyclopropane would undergo a similar thermal rearrangement to afford a methyl-substituted chlorocyclopentadiene.

Catalytic pathways, particularly those employing palladium, offer milder conditions for ring-opening. Palladium(0) catalysts can insert into the strained C-C bond of the cyclopropane ring to initiate ring-opening, especially in vinyl- and other activated cyclopropanes. nih.govresearchgate.net These reactions often proceed through the formation of palladium-containing intermediates that can be trapped by various reagents, leading to diverse products without the need for high temperatures. researchgate.net

Table 2: Products of Thermal and Catalytic Ring-Opening of Vinylcyclopropane (B126155) Analogs

| Substrate | Conditions | Product | Reference |

|---|---|---|---|

| 1,1-Dichloro-2-vinylcyclopropane | Pyrolysis (>400 °C) | 2-Chlorocyclopentadiene | nih.govyoutube.com |

| Phosphonate-vinylcyclopropanes | Pd(0) catalyst, Salicylaldehydes | Benzoxepins | nih.gov |

Rearrangement Reactions

The primary rearrangement pathway for 1,1-dichloro-2-propenylcyclopropane is the aforementioned vinylcyclopropane-cyclopentene rearrangement. nih.gov This reaction is a powerful tool in organic synthesis for constructing five-membered rings. researchgate.net The presence of the gem-dichloro substituents does not inhibit the rearrangement but rather influences the structure and subsequent reactivity of the resulting cyclopentene (B43876) product. nih.gov The reaction is typically thermally induced, often requiring temperatures above 300 °C, though substituents can sometimes lower this barrier. researchgate.net The mechanism is generally considered to proceed through a diradical intermediate, allowing for stereochemical scrambling if the initial cyclopropane is chiral.

Another significant rearrangement, discussed under base-promoted reactions, is the Skattebøl rearrangement, which transforms gem-dihalocyclopropanes into allenes. nih.govchemrxiv.org This process is not merely a ring-opening but a fundamental skeletal reorganization that provides access to valuable cumulene systems.

Reactivity of the Geminal Dichloro Moiety

The two chlorine atoms attached to the same carbon of the cyclopropane ring are key to much of the compound's reactivity, participating in both substitution and elimination reactions.

The geminal dichloro group is susceptible to nucleophilic substitution, although the reaction can be complex and dependent on conditions. In related gem-dichlorocyclopropane systems, such as 1,1-dichloro-2-(chloromethyl)cyclopropane, reactions with nucleophiles like phenols, alcohols, and thiophenol have been studied. researchgate.netresearchgate.net These reactions can proceed via direct substitution of one or both chlorine atoms. lew.roresearchgate.net

However, a common alternative pathway involves an initial elimination to form a transient chlorocyclopropene, followed by the addition of the nucleophile, ultimately leading to substituted methylenecyclopropane derivatives. lew.roresearchgate.net The course of the reaction—whether it favors direct substitution or an elimination-addition mechanism—is influenced by the nucleophile, the solvent system, and the presence of a base. researchgate.netnih.gov

Table 2: Nucleophilic Substitution Reactions on a Related gem-Dichlorocyclopropane

| Substrate | Nucleophile/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 1,1-Dichloro-2-(chloromethyl)cyclopropane | Phenols, NaOH, DMSO | 2-(aryloxymethyl)-1,1-dichlorocyclopropanes and/or 1,1-bis(aryloxy)-2-methylenecyclopropanes | lew.roresearchgate.net |

| 1,1-Dichloro-2-(chloromethyl)cyclopropane | Piperidine | 1,1-dichloro-2-(piperidinomethyl)cyclopropane | researchgate.net |

| 1,1-Dichloro-2-(chloromethyl)cyclopropane | Sodium Cyanide | 1,1-dichloro-2-(cyanomethyl)cyclopropane | researchgate.net |

Elimination of hydrogen chloride (HCl) from the gem-dichlorocyclopropyl ring is a key step in several transformations. E2-type eliminations, which require an anti-periplanar arrangement of the departing hydrogen and chlorine atoms, are common. youtube.comyoutube.com The presence of a strong, non-nucleophilic base favors elimination over substitution.

The initial product of such an elimination would be a chlorocyclopropene derivative. These intermediates are often highly reactive and may be trapped by nucleophiles present in the reaction mixture or undergo further rearrangements. As mentioned previously, the reaction of gem-dichlorocyclopropanes with phenols in the presence of a base can lead to 1,1-disubstituted methylenecyclopropanes, a reaction that proceeds through an elimination-addition mechanism where a chlorocyclopropene is a presumed intermediate. lew.roresearchgate.net

Reactions Involving the Propenyl Substituent

The propenyl group behaves as a typical alkene, undergoing a range of addition and transformation reactions.

The double bond of the propenyl group is susceptible to classic alkene reactions. A notable example is hydrogenation. The hydrogenation of alkenyl-gem-dichlorocyclopropanes over a palladium on carbon (Pd/C) catalyst reduces the carbon-carbon double bond to yield the corresponding alkyl-gem-dichlorocyclopropanes. finechem-mirea.ru Applying this to 1,1-dichloro-2-propenylcyclopropane would be expected to produce 1,1-dichloro-2-propylcyclopropane.

Other standard olefinic transformations, such as electrophilic addition of halogens (e.g., Br₂), hydrohalogenation (e.g., HBr), hydration (acid-catalyzed addition of water), and oxidation (e.g., with permanganate (B83412) or ozone), are also anticipated to occur at the propenyl group, leaving the dichlorocyclopropane ring intact under appropriate conditions.

Table 3: Common Olefinic Transformations

| Reaction Type | Reagents | Expected Product from 1,1-dichloro-2-propenylcyclopropane |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 1,1-dichloro-2-propylcyclopropane |

| Halogenation | Br₂, CCl₄ | 1,1-dichloro-2-(1,2-dibromopropyl)cyclopropane |

| Hydrohalogenation | HBr | 1,1-dichloro-2-(2-bromopropyl)cyclopropane (Markovnikov addition) |

| Hydration | H₂O, H₂SO₄ (cat.) | 1-(2,2-dichlorocyclopropyl)propan-2-ol |

Functional Group Interconversions on the Propenyl Group

Functional group interconversions are essential transformations in organic synthesis that allow for the modification of a molecule's reactive centers. fiveable.me The propenyl group (CH=CHCH₃) in 1,1-dichloro-2-propenylcyclopropane contains a carbon-carbon double bond that is, in principle, amenable to a variety of such transformations. wikipedia.org

However, specific research detailing functional group interconversions performed exclusively on the propenyl group of 1,1-dichloro-2-propenylcyclopropane, while leaving the dichlorocyclopropane ring intact, is not documented in the available literature. While general reactions of alkenes are well-established, their specific application to this particular molecule, including any potential influence of the gem-dichlorocyclopropyl moiety on the reactivity of the propenyl group, has not been reported.

Mechanistic Studies and Theoretical Investigations

Elucidation of Reaction Mechanisms

The formation and subsequent reactions of vinyl-substituted gem-dihalocyclopropanes are governed by principles of stereochemistry, orbital symmetry, and the stability of reactive intermediates.

Carbene Addition Mechanisms: Concerted vs. Stepwise Processes

The synthesis of Cyclopropane (B1198618), 1,1-dichloro-2-propenyl- would typically involve the addition of dichlorocarbene (B158193) (:CCl₂) to a suitable diene, such as 1,3-pentadiene (B166810). The mechanism of carbene addition to alkenes is a well-studied area, with the central question being whether the reaction proceeds through a concerted or a stepwise pathway.

The addition of a singlet carbene, which is the ground state for dichlorocarbene, to an alkene is generally considered a concerted process. wikipedia.org In this mechanism, the two new carbon-carbon bonds are formed in a single transition state. A key piece of evidence for this concertedness is the stereospecificity of the reaction: the stereochemistry of the alkene is retained in the resulting cyclopropane. For example, the addition of dichlorocarbene to a cis-alkene yields a cis-substituted cyclopropane, while addition to a trans-alkene gives the trans-product.

Conversely, a stepwise mechanism would involve the initial formation of a diradical intermediate. If such an intermediate has a sufficient lifetime, rotation around the single bonds can occur before ring closure, leading to a loss of stereospecificity and a mixture of diastereomeric products. The preference for the concerted pathway in dichlorocarbene additions is attributed to the electrophilic nature of the singlet carbene, which can interact with the π-system of the alkene in a cheletropic reaction.

Mechanisms of Ring-Opening and Rearrangement Reactions

Vinylcyclopropanes, including Cyclopropane, 1,1-dichloro-2-propenyl- , are prone to thermally induced ring-opening and rearrangement reactions, driven by the release of ring strain. The most common of these is the vinylcyclopropane (B126155) rearrangement, which yields a cyclopentene (B43876) derivative. wikipedia.org Investigations into this rearrangement have revealed that it can proceed through two distinct mechanistic manifolds: a concerted, pericyclic pathway or a stepwise pathway involving diradical intermediates. wikipedia.org

The operative mechanism is highly dependent on the substitution pattern and stereochemistry of the vinylcyclopropane. wikipedia.org For some substrates, the reaction follows the rules of orbital symmetry for a nih.govacs.org-sigmatropic shift. However, in many cases, particularly with substrates that can form stabilized radical intermediates, a stepwise mechanism is favored. wikipedia.org This involves the homolytic cleavage of a cyclopropane C-C bond to form a diradical intermediate, which then undergoes cyclization to the five-membered ring.

For substituted vinylcyclopropanes, the competition between different rearrangement pathways can be complex. For instance, in some cases, a acs.orgacs.org-sigmatropic rearrangement (Cope rearrangement) can compete with the vinylcyclopropane rearrangement, especially if the vinylcyclopropane is part of a larger system that favors such a pathway. strath.ac.uk The presence of the dichloro-geminal group in Cyclopropane, 1,1-dichloro-2-propenyl- would be expected to influence the stability of any intermediates and the activation barriers for these rearrangements.

Role of Intermediates (e.g., vinylcarbenes, cyclopropenes)

In the context of rearrangement reactions of dichlorocyclopropanes, other reactive intermediates beyond diradicals can play a crucial role. For example, under certain conditions, ring-opening of a gem-dihalocyclopropane can lead to the formation of a vinylcarbene. These intermediates are highly reactive and can undergo a variety of subsequent transformations, including insertion reactions and further rearrangements.

The rearrangement of certain vinylcyclopropanes can also be envisioned to proceed through, or be in equilibrium with, cyclopropene (B1174273) intermediates, although this is less commonly invoked for the classic vinylcyclopropane-to-cyclopentene rearrangement. The specific reaction conditions (thermal, photochemical, or catalytic) can dictate which intermediates are formed and what the final product distribution will be. For instance, transition metal catalysis can open up entirely different reaction pathways involving organometallic intermediates, leading to products not observed in purely thermal reactions. acs.orgacs.orgresearchgate.net

Computational Chemistry Applications

Theoretical calculations have become an indispensable tool for elucidating the complex potential energy surfaces of the reactions of cyclopropane derivatives.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has been widely applied to study the mechanisms of both carbene additions and vinylcyclopropane rearrangements. nih.govacs.orgnih.gov DFT calculations allow for the location and characterization of transition state structures, providing detailed information about the geometry and energy of the highest point along the reaction coordinate.

For the vinylcyclopropane rearrangement, DFT studies have been instrumental in dissecting the concerted versus stepwise mechanistic dichotomy. nih.gov By calculating the energy profiles for both pathways, researchers can predict which mechanism is more favorable for a given substrate. These calculations have shown that the energy difference between the two pathways can be subtle and highly influenced by substituent effects. nih.gov For example, DFT calculations on various substituted vinylcyclopropanes have helped to rationalize the observed product distributions and stereochemical outcomes. nih.gov

The table below presents illustrative data from DFT calculations on the vinylcyclopropane rearrangement for a model system, showcasing the typical energy barriers computed for concerted and stepwise pathways.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reference |

| Concerted nih.govacs.org-Sigmatropic Shift | 49.5 | nih.gov |

| Stepwise Diradical Formation | 51.2 | nih.gov |

Note: The data in this table is illustrative and based on calculations for the parent vinylcyclopropane system. The actual values for Cyclopropane, 1,1-dichloro-2-propenyl- would differ due to substituent effects.

Molecular Modeling and Prediction of Reactivity

Beyond calculating reaction pathways, molecular modeling provides valuable insights into the factors that control reactivity. By modeling the structures of reactants, intermediates, and transition states, it is possible to understand the steric and electronic effects of substituents. For Cyclopropane, 1,1-dichloro-2-propenyl- , molecular modeling could be used to predict how the chlorine atoms and the propenyl group influence the stability of the cyclopropane ring and the barriers to rearrangement.

For example, modeling can help to visualize the orbital interactions that stabilize or destabilize transition states. In the case of the vinylcyclopropane rearrangement, the alignment of the vinyl group's π-orbitals with the breaking σ-bond of the cyclopropane is crucial, and molecular modeling can provide a clear picture of these geometric constraints. acs.org This predictive capability is essential for designing new reactions and for understanding the outcomes of known transformations.

Analysis of Potential Energy Surfaces (PES)

Theoretical studies on substituted cyclopropanes, particularly those bearing geminal dihalides and unsaturated substituents, provide significant insight into their reactivity and thermal rearrangements. While direct and exhaustive research on the potential energy surface (PES) of 1,1-dichloro-2-propenylcyclopropane is not extensively documented in publicly available literature, analysis of closely related analogs such as 1,1-dichloro-2-vinylcyclopropane (B3334376) and 2-propenylcyclopropane offers a robust framework for understanding its likely behavior.

The primary feature of the PES for such molecules is the landscape for thermal isomerization, which typically proceeds through a vinylcyclopropane-cyclopentene rearrangement. For these rearrangements, the rate-determining step is the homolytic cleavage of a carbon-carbon bond in the strained cyclopropane ring, leading to a diradical intermediate. The stability and subsequent reaction pathways of this intermediate are critical features of the PES.

In the case of the analogous 1,1-dichloro-2-vinylcyclopropane, thermal gas-phase isomerization leads to 4,4-dichlorocyclopentene. The potential energy surface for this process involves a high-energy transition state leading to a stabilized diradical intermediate. Computational studies, often employing density functional theory (DFT), are used to map these surfaces. The activation energy (Ea) for the rearrangement of 1,1-dichloro-2-vinylcyclopropane has been experimentally determined, providing a key data point for the energy barrier on its PES.

Furthermore, the conformational landscape of the ground state molecule represents important local minima on the PES. For the parent 2-propenylcyclopropane, microwave spectroscopy and quantum chemical calculations have identified two stable conformers: gauche and anti. The gauche conformer is found to be more stable than the anti form. This conformational preference, arising from steric and electronic interactions between the propenyl group and the cyclopropane ring, would also be a fundamental aspect of the PES for the 1,1-dichloro-2-propenyl derivative, although the bulky chlorine atoms would influence the relative energies and rotational barriers.

Table 1: Calculated Conformational Energies for 2-Propenylcyclopropane Analog

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (C-C-C=C) |

| gauche | 0.00 | ~120° |

| anti | > 0 | 180° |

Data derived from studies on the parent hydrocarbon, 2-propenylcyclopropane, indicating the likely conformational preferences on the PES.

The PES for 1,1-dichloro-2-propenylcyclopropane is therefore expected to be complex, characterized by multiple local minima corresponding to different rotamers of the propenyl group, and high-energy pathways involving ring-opening to diradical intermediates that subsequently cyclize to form substituted cyclopentene products.

Investigation of Electronic Properties and Stability

The electronic properties and thermodynamic stability of 1,1-dichloro-2-propenylcyclopropane are intrinsically linked to its unique combination of functional groups: a strained three-membered ring, geminal dichloro-substitution, and an adjacent propenyl group. The high degree of s-character in the C-C bonds of the cyclopropane ring gives it partial double-bond character, while the electronegative chlorine atoms significantly influence the electron distribution and bond strengths.

The geminal dichloro group has a profound stabilizing effect on the cyclopropane ring, a phenomenon known as the "gem-dihalo effect." This stabilization is attributed to the ability of the halogen atoms to withdraw electron density from the antibonding orbitals of the adjacent C-C bonds, thereby strengthening them. This effect would increase the thermal stability of 1,1-dichloro-2-propenylcyclopropane relative to its non-halogenated counterpart, 2-propenylcyclopropane.

Computational studies on analogous molecules like 1,1-dichloro-2-phenylcyclopropane using DFT methods (such as B3LYP/6-31G(d,p)) have shown that the C1-C2 and C1-C3 bonds (adjacent to the CCl2 group) are shorter and stronger than the C2-C3 bond. This asymmetry is a direct consequence of the electronic influence of the chlorine atoms. A similar pattern of bond length and strength disparity is anticipated for 1,1-dichloro-2-propenylcyclopropane.

The activation energy for the thermal rearrangement of 1,1-dichloro-2-vinylcyclopropane was found to be 49.3 kcal/mol. This high barrier reflects the inherent stability of the gem-dichlorocyclopropane ring system, which must be overcome for the ring-opening to occur.

Table 2: Comparative Data on Stability and Bond Properties of Analogous Dichlorocyclopropanes

| Compound | Method | Finding |

| 1,1-dichloro-2-vinylcyclopropane | Thermal Isomerization Study | Activation Energy (Ea) = 49.3 kcal/mol for rearrangement. |

| 1,1-dichloro-2-phenylcyclopropane | DFT (B3LYP/6-31G(d,p)) | Asymmetric C-C bond lengths in the ring; C1-C2 and C1-C3 are shorter. |

These investigations into analogous systems collectively suggest that 1,1-dichloro-2-propenylcyclopropane is a molecule with significant electronic asymmetry and a relatively high degree of thermal stability conferred by the gem-dichloro substitution, despite the inherent strain of the three-membered ring.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of "Cyclopropane, 1,1-dichloro-2-propenyl-". Analysis of both ¹H and ¹³C NMR spectra, including advanced 2D NMR experiments, allows for the unambiguous assignment of its constitution and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the resulting diastereotopic protons. The protons on the cyclopropane (B1198618) ring and the propenyl group will exhibit distinct chemical shifts and coupling patterns.

Cyclopropyl (B3062369) Protons: The protons on the cyclopropane ring (at C2 and C3) are expected to resonate in the upfield region, typically between 0.3 and 1.5 ppm, a characteristic feature of cyclopropyl protons which are shielded by the ring current effect. docbrown.info The geminal dichlorosubstitution at C1 will influence the chemical shifts of the adjacent protons. The proton at C2, being closer to the dichloro-substituted carbon, is expected to be shifted downfield relative to the protons at C3. Due to the chirality of the molecule, the two protons on C3 are diastereotopic and should, in principle, give rise to separate signals with geminal coupling to each other, and vicinal coupling to the proton at C2. dtic.mil The coupling constants (J-values) are critical for determining the stereochemistry. cis- and trans-vicinal coupling constants in cyclopropanes are typically different, with Jcis generally being larger than Jtrans. chemicalbook.com

Propenyl Protons: The protons of the propenyl group will resonate in the vinylic region of the spectrum, typically between 4.5 and 6.0 ppm. chemicalbook.com The exact chemical shifts and coupling patterns will depend on the geometry (E or Z) of the double bond. The vicinal coupling constant between the two vinylic protons will be indicative of the double bond stereochemistry, with Jtrans (typically 12-18 Hz) being significantly larger than Jcis (typically 6-12 Hz).

Methyl Protons: The methyl group protons will appear as a doublet in the upfield region, likely between 1.5 and 2.0 ppm, coupled to the adjacent vinylic proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of distinct carbon environments.

Cyclopropyl Carbons: The carbon atoms of the cyclopropane ring are expected to resonate at relatively high field. The C1 carbon, bearing two chlorine atoms, will be significantly deshielded and is expected to appear in the range of 55-70 ppm. spectrabase.com The C2 and C3 carbons will resonate at a higher field, typically between 15 and 35 ppm. oregonstate.edu

Propenyl Carbons: The sp² hybridized carbons of the propenyl group will appear in the downfield region of the spectrum, typically between 110 and 140 ppm. oregonstate.edu

2D NMR Spectroscopy: To definitively assign the stereochemistry, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial.

COSY: A COSY spectrum will reveal the scalar coupling network within the molecule, confirming the connectivity between the cyclopropyl protons and the propenyl group. researchgate.netresearchgate.net Cross-peaks will be observed between coupled protons, for instance, between the C2 proton and the C3 protons, and between the vinylic protons and the methyl protons of the propenyl group.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Cyclopropyl H (at C2) | 1.0 - 2.0 | Multiplet | Jvicinal (cis/trans) |

| Cyclopropyl H (at C3) | 0.5 - 1.5 | Multiplets | Jgeminal, Jvicinal (cis/trans) |

| Vinylic H | 4.5 - 6.0 | Multiplets | Jvicinal (cis/trans), Jallylic |

| Methyl H | 1.5 - 2.0 | Doublet | Jvicinal |

| Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| C1 (CCl₂) | 55 - 70 |

| C2, C3 (Cyclopropyl) | 15 - 35 |

| Vinylic C | 110 - 140 |

| Methyl C | 15 - 25 |

Mass Spectrometry for Fragmentation Pathways and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "Cyclopropane, 1,1-dichloro-2-propenyl-", as well as to elucidate its structure through the analysis of its fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule will lose an electron to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. A key feature for compounds containing chlorine is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule containing two chlorine atoms, such as "Cyclopropane, 1,1-dichloro-2-propenyl-", the mass spectrum will exhibit a characteristic pattern of molecular ion peaks: an M⁺˙ peak, an [M+2]⁺˙ peak, and an [M+4]⁺˙ peak. The relative intensities of these peaks will be approximately in a 9:6:1 ratio, which is a definitive indicator of the presence of two chlorine atoms. chemguide.co.ukyoutube.com

Fragmentation Pathways: The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this molecule are expected to include:

Loss of a Chlorine Atom: Cleavage of a C-Cl bond can lead to the loss of a chlorine radical (Cl˙), resulting in a fragment ion at [M-35]⁺ or [M-37]⁺. This is a common fragmentation pathway for halogenated compounds. youtube.com

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) can occur, leading to a fragment ion at [M-36]⁺.

Ring Opening and Cleavage: The strained cyclopropane ring can undergo ring-opening to form an isomeric acyclic radical cation, which can then fragment further. Cleavage of the C-C bonds of the cyclopropane ring can lead to the loss of small neutral molecules like ethene or propene. libretexts.orglibretexts.org

Cleavage of the Propenyl Group: The bond between the cyclopropane ring and the propenyl group can cleave, leading to fragments corresponding to the cyclopropyl cation and the propenyl radical, or vice versa.

McLafferty-type Rearrangements: If structurally feasible, rearrangements such as the McLafferty rearrangement could occur, involving the transfer of a hydrogen atom to the double bond followed by cleavage. libretexts.org

By carefully analyzing the m/z values and relative intensities of the fragment ions, a detailed picture of the molecule's structure can be constructed.

| Ion | m/z (relative to M) | Plausible Structure/Formation |

| [M]⁺˙ | M | Molecular ion |

| [M+2]⁺˙ | M+2 | Molecular ion with one ³⁷Cl |

| [M+4]⁺˙ | M+4 | Molecular ion with two ³⁷Cl |

| [M-Cl]⁺ | M-35 / M-37 | Loss of a chlorine atom |

| [M-HCl]⁺˙ | M-36 | Loss of hydrogen chloride |

| [C₃H₃Cl₂]⁺ | 110 | Fragment from cleavage of the propenyl group |

| [C₃H₅]⁺ | 41 | Allyl cation from cleavage of the cyclopropane ring |

X-ray Crystallography for Solid-State Structural Determination (of derivatives if main compound is liquid)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov Since "Cyclopropane, 1,1-dichloro-2-propenyl-" is likely a liquid at room temperature, this technique would be applied to a suitable crystalline derivative.

The process involves preparing a single, high-quality crystal of a derivative of the target compound. This crystal is then irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise positions of all the atoms in the crystal lattice can be determined.

An X-ray crystal structure of a derivative would provide unambiguous information on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the cyclopropane ring and the propenyl group.

Stereochemistry: The absolute configuration of all chiral centers can be determined, providing a definitive assignment of the relative and absolute stereochemistry of the substituents on the cyclopropane ring. cdnsciencepub.comresearchgate.net

Conformation: The preferred conformation of the molecule in the solid state can be visualized, including the orientation of the propenyl group relative to the cyclopropane ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice reveals information about intermolecular forces such as van der Waals interactions and, if applicable, hydrogen bonding.

For instance, a crystalline derivative could be formed by reacting the propenyl group to introduce a functional group that facilitates crystallization, such as an ester or an amide. The resulting crystal structure would provide an invaluable and definitive picture of the molecule's three-dimensional architecture. researchgate.net

Infrared and Ultraviolet-Visible Spectroscopy for Bond Characterization and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of "Cyclopropane, 1,1-dichloro-2-propenyl-".

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for functional group identification.

C-H Stretching: The C-H stretching vibrations of the cyclopropane ring are expected to appear at a relatively high frequency, typically in the range of 3100-3000 cm⁻¹, which is characteristic of C-H bonds on a strained ring. docbrown.info The vinylic C-H stretches of the propenyl group will also appear in this region. The C-H stretches of the methyl group will be observed around 2975-2850 cm⁻¹.

C=C Stretching: A key absorption will be the C=C stretching vibration of the propenyl group, which is expected to appear in the region of 1680-1640 cm⁻¹. The intensity of this peak can be influenced by conjugation. docbrown.info

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic skeletal vibrations, often referred to as "ring breathing" modes, which typically appear in the region of 1050-1000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital.

The key chromophore in "Cyclopropane, 1,1-dichloro-2-propenyl-" is the propenyl group. The cyclopropane ring itself does not absorb significantly in the standard UV-Vis range. The propenyl group is expected to exhibit a π → π* transition. The position of the absorption maximum (λmax) will be influenced by the conjugation between the double bond and the cyclopropane ring. The cyclopropane ring can participate in conjugation with an adjacent π-system, which can lead to a red shift (shift to longer wavelength) of the λmax compared to a non-conjugated alkene. acs.orgyoutube.comlibretexts.org The presence of the dichloro substituents may also have a minor effect on the electronic transitions. The expected λmax would likely fall in the range of 210-240 nm.

| Spectroscopic Technique | Expected Observation | Structural Information Gained |

| Infrared (IR) | Absorptions at ~3100-3000 cm⁻¹, ~1660 cm⁻¹, ~1020 cm⁻¹, ~750 cm⁻¹ | Presence of cyclopropyl C-H, C=C of propenyl group, cyclopropane ring, and C-Cl bonds |

| Ultraviolet-Visible (UV-Vis) | λmax in the range of 210-240 nm | Evidence for conjugation between the cyclopropane ring and the propenyl group |

Applications in Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

Cyclopropane (B1198618), 1,1-dichloro-2-propenyl-, identified by its CAS Number 5367395, is a valuable intermediate in organic synthesis. The inherent ring strain of the cyclopropane core, combined with the electronic effects of the gem-dichloro substitution, renders the molecule susceptible to a variety of ring-opening and rearrangement reactions. The presence of the propenyl side chain further enhances its synthetic utility, providing a handle for additional chemical transformations. This combination of reactive sites allows for its use in a diverse array of synthetic strategies, enabling the efficient construction of intricate molecular scaffolds.

The reactivity of this compound is primarily dictated by the interplay between the strained three-membered ring and the electron-withdrawing nature of the two chlorine atoms. This arrangement facilitates nucleophilic attack and ring-opening reactions, often proceeding through well-defined stereochemical pathways. The propenyl group can participate in various addition and cycloaddition reactions, or it can be modified to introduce other functional groups, further expanding its synthetic potential.

Precursor for the Synthesis of Complex Molecular Architectures

The unique structural features of Cyclopropane, 1,1-dichloro-2-propenyl- have been exploited to develop synthetic routes to a wide range of complex molecules, including other cyclopropane derivatives, expanded ring systems, and various heterocyclic compounds.

Construction of Other Cyclopropane Derivatives (e.g., monohalocyclopropanes)

One of the fundamental transformations of gem-dihalocyclopropanes is their selective reduction to the corresponding monohalocyclopropanes. For Cyclopropane, 1,1-dichloro-2-propenyl-, this can be achieved through controlled reductive dehalogenation. A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride. researchgate.net This selective reduction is a crucial step in the synthesis of more complex cyclopropane-containing molecules where a single halogen atom is desired for subsequent cross-coupling or substitution reactions.

The general reaction for the reduction of a gem-dichlorocyclopropane to a monochlorocyclopropane is depicted below:

This transformation allows for the fine-tuning of the reactivity of the cyclopropane ring, opening up new avenues for synthetic exploration.

Formation of Expanded Ring Systems (e.g., cyclopentanes)

A significant application of vinylcyclopropanes, including Cyclopropane, 1,1-dichloro-2-propenyl-, is their thermal rearrangement to form five-membered rings. This process, known as the vinylcyclopropane-cyclopentene rearrangement, is a powerful tool for the construction of cyclopentane (B165970) and cyclopentene (B43876) ring systems. rsc.orgrsc.orgrloginconsulting.com The reaction proceeds through a rsc.orgsci-hub.box-sigmatropic shift, where the cyclopropane ring opens to form a diradical intermediate that subsequently cyclizes to the more stable five-membered ring.

The presence of the gem-dichloro group on the cyclopropane ring can influence the conditions required for this rearrangement and the nature of the resulting cyclopentene product. For instance, the pyrolysis of 2,2-dichlorovinylcyclopropane has been shown to yield 4,4-dichlorocyclopentene. rsc.org This suggests that Cyclopropane, 1,1-dichloro-2-propenyl- can serve as a precursor to substituted cyclopentenes, which are valuable intermediates in the synthesis of natural products and other complex organic molecules.

| Starting Material | Reaction Condition | Product | Reference |

| Vinylcyclopropane (B126155) | Thermal (325–500 °C) | Cyclopentene | researchgate.net |

| 2,2-Dichlorovinylcyclopropane | Pyrolysis | 4,4-Dichlorocyclopentene | rsc.org |

Synthesis of Heterocyclic Compounds

The reactive nature of Cyclopropane, 1,1-dichloro-2-propenyl- also lends itself to the synthesis of various heterocyclic compounds. The strained ring and the dihalo-substituted carbon atom can react with a variety of dinucleophiles to form five- and six-membered heterocyclic rings.

Furans: The Cloke-Wilson rearrangement provides a pathway for the synthesis of furans from cyclopropyl (B3062369) ketones. researchgate.netresearchgate.net While not a direct application of Cyclopropane, 1,1-dichloro-2-propenyl-, its derivatives, such as the corresponding cyclopropyl ketone, could be utilized in this rearrangement. More directly, gem-difluorocyclopropyl ketones have been shown to undergo ring expansion to form 3-fluorofurans. abechem.com A similar reactivity pattern could be envisioned for the dichloro-analogue.

Pyrazoles: Pyrazoles are commonly synthesized by the reaction of 1,3-dicarbonyl compounds with hydrazines. 20.210.105researchgate.net Cyclopropane derivatives can be precursors to the required 1,3-dicarbonyl compounds, thus enabling pyrazole (B372694) synthesis.

Pyridazines: The synthesis of pyridazines can be achieved through various methods, including the condensation of 1,4-diketones or 4-ketoacids with hydrazines. The carbon backbone of Cyclopropane, 1,1-dichloro-2-propenyl- could potentially be elaborated to form these precursors. Additionally, aza-Diels-Alder reactions of 1,2,3-triazines provide a route to pyridazine (B1198779) derivatives.

Generation of Allenes and Conjugated Dienes

The reaction of gem-dihalocyclopropanes with organolithium reagents is a well-established method for the synthesis of allenes, a class of compounds containing two cumulative double bonds. researchgate.netsci-hub.box This reaction, known as the Doering-LaFlamme allene (B1206475) synthesis, proceeds through a carbene intermediate. When Cyclopropane, 1,1-dichloro-2-propenyl- is treated with an alkyllithium reagent, such as methyllithium (B1224462) or butyllithium (B86547), it is expected to undergo this transformation to yield a propenyl-substituted allene.

The general scheme for the formation of an allene from a gem-dihalocyclopropane is as follows:

Furthermore, the elimination of hydrogen halides from dihalogenated compounds is a common strategy for the synthesis of conjugated dienes. The structure of Cyclopropane, 1,1-dichloro-2-propenyl- offers the potential for such elimination reactions, which could lead to the formation of highly conjugated systems.

Applications in Materials Chemistry

The presence of a polymerizable vinyl group in Cyclopropane, 1,1-dichloro-2-propenyl- opens up possibilities for its use in materials science, particularly in the synthesis of novel polymers. Vinylcyclopropane derivatives are known to undergo radical polymerization, often with a characteristic 1,5-ring-opening mechanism. sci-hub.boxresearchgate.net This ring-opening polymerization (ROMP) can lead to polymers with unique architectures and properties, such as lower volume shrinkage during polymerization compared to conventional vinyl monomers. sci-hub.boxresearchgate.net

The radical polymerization of substituted vinylcyclopropanes typically yields polymers with repeating pent-3-enyl units in the backbone. rsc.org The nature of the substituents on the cyclopropane ring can significantly influence the polymerizability and the properties of the resulting polymer. The gem-dichloro substitution in Cyclopropane, 1,1-dichloro-2-propenyl- would be expected to impact the electronic properties of the monomer and the resulting polymer, potentially leading to materials with interesting thermal or chemical resistance.

Recent research has explored the synthesis of reactive polymers from functionalized vinylcyclopropanes, which can be further modified post-polymerization to create materials with specific functionalities, such as thermo-responsive behavior. rsc.orgrsc.org While direct polymerization of Cyclopropane, 1,1-dichloro-2-propenyl- is not extensively documented, its potential as a monomer in the development of new materials with tailored properties remains an area of interest. Furthermore, gem-dichlorocyclopropane derivatives have been investigated for applications such as corrosion inhibitors for mild steel.

| Polymerization Type | Monomer Type | Key Feature | Potential Application |

| Radical Polymerization | Vinylcyclopropanes | 1,5-Ring-opening | Low-shrinkage materials |

| Post-polymerization Modification | Reactive vinylcyclopropane polymers | Tunable properties | Smart materials, e.g., thermo-responsive polymers |

Incorporation into Polymer Structures (e.g., polybutadiene)

There is currently no specific information available in scientific literature detailing the incorporation of Cyclopropane, 1,1-dichloro-2-propenyl- into polymer structures such as polybutadiene. While the propenyl group could theoretically participate in polymerization reactions, and the dichlorocyclopropane unit could be used for post-polymerization modification, no studies have been published to confirm these applications for this particular compound. Research on related vinylcyclopropanes has shown they can undergo polymerization, but specific data for the 1,1-dichloro-2-propenyl- derivative is absent. researchgate.net

Use in the Synthesis of Specialty Monomers

Detailed research findings on the use of Cyclopropane, 1,1-dichloro-2-propenyl- as a starting material for the synthesis of specialty monomers are not present in the available literature. The reactivity of the gem-dichlorocyclopropane ring allows for potential transformation into other functional groups, which could lead to novel monomer structures. For instance, reactions common to similar compounds, such as reduction of the dichloride or ring-opening, could theoretically be employed. However, specific examples and detailed research findings for the conversion of Cyclopropane, 1,1-dichloro-2-propenyl- into specialty monomers have not been reported.

Chiral Pool Applications and Asymmetric Synthesis

Chiral cyclopropanes are highly valuable in medicinal chemistry and as building blocks in asymmetric synthesis. rochester.eduacs.org They serve as conformationally restricted scaffolds that can lead to potent and selective biologically active molecules. rsc.org The development of methods for the enantioselective synthesis of cyclopropanes is an active area of research.

Despite the general importance of chiral cyclopropanes, there is no specific information in the scientific literature regarding the application of Cyclopropane, 1,1-dichloro-2-propenyl- in the chiral pool or its use in asymmetric synthesis. For a molecule to be used as a chiral pool starting material, it must be readily available in an enantiomerically pure form. No studies were found detailing the chiral resolution of Cyclopropane, 1,1-dichloro-2-propenyl- or an enantioselective synthesis that would make it available for such applications. While general methods for asymmetric cyclopropanation exist, their application to produce enantiopure 1,1-dichloro-2-propenylcyclopropane has not been documented. nih.gov

Q & A

What are the optimal synthetic routes for Cyclopropane, 1,1-dichloro-2-propenyl-, and how do reaction conditions influence yield and selectivity?

Methodological Answer:

The synthesis of chlorinated cyclopropanes often involves cyclopropanation reactions using catalysts and halogenating agents. For example, describes a method where cyclopropane derivatives react with substituted phenylacetonitriles in the presence of sodium hydroxide, achieving selective dichlorination at the 1,1-positions. Kinetic studies under varying temperatures (e.g., 60–80°C) and solvent systems (polar aprotic solvents like DMF) are critical for optimizing yield. Advanced methods may employ transition-metal catalysts (e.g., Pd) to control stereochemistry, though this requires rigorous exclusion of moisture . highlights bromination as an alternative pathway, but chlorine’s higher reactivity necessitates precise stoichiometric control to avoid over-halogenation.

How can computational modeling improve the prediction of Cyclopropane, 1,1-dichloro-2-propenyl-’s stability and reactivity?

Methodological Answer:

Molecular dynamics simulations using force field parameters tailored for cyclopropane systems (e.g., OPLS-AA) enable accurate predictions of bond strain and conformational behavior. details improvements in angle and torsion parameters for cyclopropane rings, validated against quantum mechanics data. For instance, hybrid force-matching ensembles refine bond angles (e.g., 60° for cyclopropane) and torsional barriers, which are critical for modeling ring-opening reactions. Density Functional Theory (DFT) calculations further elucidate electronic effects of chlorine substituents on reaction pathways, such as electrophilic additions or radical-mediated mechanisms .

What analytical techniques are most effective for resolving structural ambiguities in chlorinated cyclopropanes?

Methodological Answer:

X-ray crystallography remains the gold standard for determining absolute configuration, particularly for stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, especially and 2D experiments (e.g., COSY, NOESY), identifies coupling patterns unique to cyclopropane rings (e.g., J ~5–10 Hz for adjacent protons). Gas chromatography-mass spectrometry (GC-MS) with electron ionization detects fragmentation patterns indicative of chlorine isotopes (e.g., m/z 35/37 doublets). and provide reference InChIKeys and SMILES notations, which are essential for cross-referencing spectral databases .

How do steric and electronic effects influence the reactivity of Cyclopropane, 1,1-dichloro-2-propenyl- in ring-opening reactions?

Methodological Answer:

The electron-withdrawing chlorine substituents increase ring strain, lowering the activation energy for ring-opening. notes that cyclopropane ring cleavage often follows nucleophilic attack at the less substituted carbon. For example, in acidic conditions, the propenyl group directs regioselective protonation at the 2-position, leading to allylic chlorides. Kinetic isotope effects (KIEs) and Hammett studies quantify electronic contributions, while steric effects are probed via substituent variation (e.g., comparing phenyl vs. methyl groups in analogous compounds) .

What strategies address contradictions in reported reaction mechanisms for chlorinated cyclopropanes?

Methodological Answer:

Contradictions often arise from solvent polarity or catalyst choice. For instance, and report divergent pathways for dichlorination: one via SN2 displacement and another via radical intermediates. To resolve this, researchers employ isotopic labeling (e.g., tracing) and radical traps (e.g., TEMPO) to identify mechanistic intermediates. Comparative kinetic profiling under inert vs. aerobic conditions further clarifies dominant pathways .

How do environmental factors affect the stability and degradation of Cyclopropane, 1,1-dichloro-2-propenyl-?

Methodological Answer:

Photodegradation studies using UV-Vis spectroscopy reveal half-lives under simulated sunlight (e.g., λ = 254 nm). Hydrolytic stability is assessed via pH-dependent experiments, where alkaline conditions (pH >10) accelerate dechlorination. , though focused on 1,2-dichloropropane, provides a framework for evaluating soil adsorption coefficients (Koc) and biodegradation pathways using OECD 301D assays. Gas-phase ozonation experiments quantify reaction rates with hydroxyl radicals, critical for atmospheric modeling .

What advanced synthetic strategies from recent cyclopropane research could be adapted for this compound?

Methodological Answer:

Recent dissertations () highlight enantioselective methods using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-carbenoid insertions). For example, phosphorus-mediated cyclopropanation (Thesis by Thomas, 2007) achieves >90% ee in related systems. Flow chemistry techniques, as described in , enhance scalability by maintaining precise temperature control during exothermic cyclopropanation steps .

How can researchers validate force field parameters for molecular simulations of this compound?

Methodological Answer:

Validation involves comparing simulated properties (e.g., dipole moments, vibrational frequencies) with experimental data from and . For instance, the OPLS-AA force field’s cyclopropane parameters are tested against NIST reference geometries (bond length = 1.54 Å, angle = 60°). Deviations >2% necessitate re-parameterization using ab initio calculations at the MP2/cc-pVTZ level. Cross-validation with NMR chemical shifts (e.g., chemical shifts calculated via GIAO-DFT) ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.